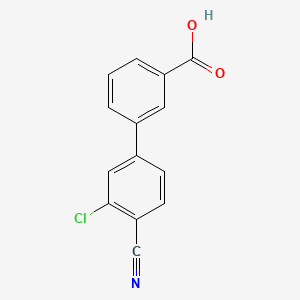
(2-((Dimethylamino)methyl)-5-nitrophenyl)boronic acid
描述
(2-((Dimethylamino)methyl)-5-nitrophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a dimethylamino group, a nitro group, and a boronic acid moiety attached to a phenyl ring, making it a valuable intermediate in various chemical processes.
作用机制
Target of Action
The primary target of (2-((Dimethylamino)methyl)-5-nitrophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with the metal catalyst in this reaction, participating in electronically divergent processes .
Mode of Action
The compound’s mode of action involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the Suzuki–Miyaura cross-coupling (SMC) reactions . It is involved in the formation of carbon–carbon bonds, contributing to the synthesis of various organic compounds . The compound’s interaction with the metal catalyst in the SMC reactions leads to the formation of chemically differentiated fragments .
Pharmacokinetics
It is known that the compound is used in the palladium-catalyzed stille and suzuki-miyaura cross-couplings , suggesting that it may have some degree of stability and reactivity under the conditions of these reactions.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This contributes to the synthesis of a variety of organic compounds . The compound’s action can also lead to the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling reaction . The compound’s action is facilitated by the exceptionally mild and functional group tolerant reaction conditions of the SM coupling . The compound is relatively stable, readily prepared, and generally environmentally benign .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Dimethylamino)methyl)-5-nitrophenyl)boronic acid typically involves the following steps:
Nitration: The starting material, 2-(dimethylaminomethyl)phenylboronic acid, undergoes nitration to introduce the nitro group at the 5-position of the phenyl ring.
Purification: The nitrated product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous purification systems to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product purity.
化学反应分析
Types of Reactions
(2-((Dimethylamino)methyl)-5-nitrophenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Palladium catalysts are typically used in Suzuki-Miyaura coupling reactions.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for the reduction of the nitro group.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Coupled Products: Suzuki-Miyaura coupling reactions produce various biaryl compounds.
科学研究应用
(2-((Dimethylamino)methyl)-5-nitrophenyl)boronic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
相似化合物的比较
Similar Compounds
(2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid: Similar structure but with a fluorine atom instead of a nitro group.
(2-((Dimethylamino)methyl)phenyl)boronic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
(2-((Dimethylamino)methyl)-5-nitrophenyl)boronic acid is unique due to the presence of both a nitro group and a boronic acid moiety, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
[2-[(dimethylamino)methyl]-5-nitrophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O4/c1-11(2)6-7-3-4-8(12(15)16)5-9(7)10(13)14/h3-5,13-14H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPDPMGUOBVIPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)[N+](=O)[O-])CN(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675154 | |
| Record name | {2-[(Dimethylamino)methyl]-5-nitrophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-82-7 | |
| Record name | B-[2-[(Dimethylamino)methyl]-5-nitrophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(Dimethylamino)methyl]-5-nitrophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


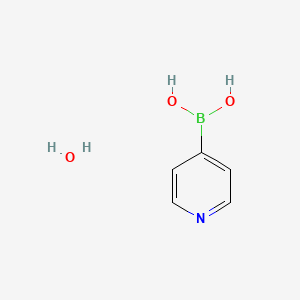

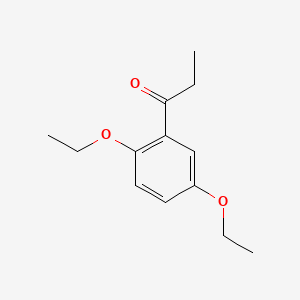


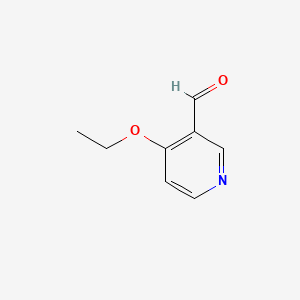
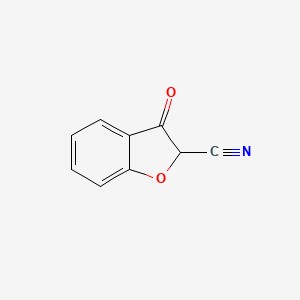


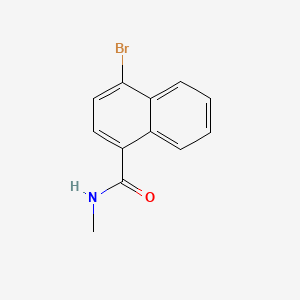
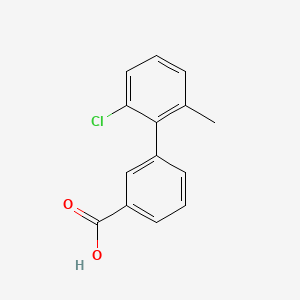
![Methyl 2-[5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazol-2-yl]acetate](/img/structure/B595018.png)
